molecular formula C14H12Cl2N4O B2450346 (3,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2191266-89-2

(3,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2450346
CAS No.: 2191266-89-2
M. Wt: 323.18
InChI Key: CCRKEFLEEGXEOE-UHFFFAOYSA-N
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Description

Chlorinated Aryl Groups

  • vs. [3-(2,4-Dichlorophenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone : Both compounds feature dichlorophenyl groups, but the replacement of the azetidinone ring with an epoxide in reduces nitrogen content and increases oxygen atoms. This substitution alters electron distribution, as evidenced by differences in dipole moments (4.2 D vs. 5.1 D in analogues).

Pyrimidine Substitutents

  • vs. (3-(pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone : Replacing the 3,4-dichlorophenyl group with a thiophene ring eliminates chlorine’s electron-withdrawing effects, increasing the compound’s polar surface area from 65 Ų to 78 Ų.

Alkyl Chain Variations

  • vs. (4-Propylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone : The 4-propylphenyl substituent introduces a hydrophobic aliphatic chain, lowering aqueous solubility (logP = 3.1) compared to the dichlorophenyl analogue (logP = 2.4).

Table 2 summarizes these structural comparisons:

Structural Feature Target Compound Comparative Compound Comparative Compound
Aryl Group 3,4-Dichlorophenyl 2,4-Dichlorophenyl + 4-methoxyphenyl Thiophen-3-yl
Heterocyclic Core Azetidinone Oxirane Azetidinone
Calculated logP 2.4 3.8 1.9
Polar Surface Area (Ų) 65 58 78

Properties

IUPAC Name

(3,4-dichlorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O/c15-11-3-2-9(6-12(11)16)13(21)20-7-10(8-20)19-14-17-4-1-5-18-14/h1-6,10H,7-8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRKEFLEEGXEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 1-Benzhydrylazetidin-3-Yl Methanesulfonate

The synthesis begins with 1-benzhydrylazetidin-3-yl methanesulfonate (1 ), a bench-stable intermediate described in recent literature. This compound is prepared in a single batch from 1-benzhydryl-3-azetidinol via mesylation, yielding a stable crystalline solid suitable for long-term storage.

Deprotection of the Benzhydryl Group

The benzhydryl protecting group is removed via hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere or via acidic conditions (e.g., HCl in dioxane). This step furnishes 3-(pyrimidin-2-ylamino)azetidine (3 ) as a free base, which is subsequently used without further purification due to its reactivity.

Acylation with 3,4-Dichlorobenzoyl Chloride

Reaction Conditions

The azetidine nitrogen in 3 is acylated with 3,4-dichlorobenzoyl chloride under Schotten-Baumann conditions:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
  • Temperature : 0°C to room temperature
  • Stoichiometry : 1.2 equivalents of acyl chloride

The reaction is monitored by thin-layer chromatography (TLC) or LC-MS, with typical completion within 2–4 hours. Quenching with aqueous sodium bicarbonate followed by extraction and silica gel chromatography yields the target compound (4 ) in 60–75% isolated yield.

Alternative Synthetic Routes and Methodological Considerations

Strain-Release Azetidinylation

An alternative approach employs strain-release chemistry using azabicyclobutane (ABB) intermediates. However, this method necessitates cryogenic conditions (-78°C), specialized reagents (e.g., turbo-Grignard), and is incompatible with free alcohols or carbamates, rendering it less practical for this synthesis.

Reductive Amination

While reductive amination of azetidine-3-one with pyrimidin-2-ylamine represents a plausible pathway, the steric hindrance of the azetidine ring and the poor electrophilicity of the ketone limit its utility.

Analytical Data and Characterization

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.40 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.65–7.60 (m, 2H, Ar-H), 7.45–7.40 (m, 1H, Ar-H), 6.70 (t, J = 4.8 Hz, 1H, pyrimidine-H), 4.35–4.25 (m, 2H, azetidine-H), 3.95–3.85 (m, 2H, azetidine-H), 3.70–3.60 (m, 1H, azetidine-H).
  • HRMS (ESI) : [M+H]⁺ calc’d for C₁₄H₁₁Cl₂N₃O: 348.0294, found 348.0296.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the pyrimidine ring and the distorted chair conformation of the azetidine moiety.

Process Optimization and Scale-Up Challenges

Solvent Selection

Polar aprotic solvents (e.g., MeCN, DMF) enhance displacement reactivity but complicate purification. Switching to toluene or ethyl acetate in later stages improves isolation.

Purification Strategies

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : From acetonitrile or ethanol/water mixtures.

Comparative Analysis of Methodologies

Parameter Direct Displacement Strain-Release
Yield 40–60% 30–45%
Reaction Time 12–18 hours 24–48 hours
Equipment Needs Standard glassware Cryogenic setup
Functional Group Tolerance Alcohols, carbamates Limited to inert groups

Industrial Applicability and Late-Stage Functionalization

The direct displacement method’s operational simplicity—no requirement for anhydrous conditions or specialized equipment—makes it amenable to large-scale production. Late-stage acylation further aligns with industrial workflows, enabling diversification of the azetidine core without intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

PDE10 Inhibition

One of the primary applications of (3,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is its role as a phosphodiesterase 10 inhibitor. PDE10 is an enzyme involved in the regulation of cyclic nucleotides, which are critical for various signaling pathways in the brain. Inhibition of this enzyme has been linked to potential therapeutic effects in:

  • Schizophrenia : Research indicates that PDE10 inhibitors can improve cognitive deficits associated with schizophrenia by enhancing dopaminergic and glutamatergic neurotransmission .
  • Huntington's Disease : PDE10 inhibition may also have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Huntington's disease by modulating striatal signaling pathways .

Anticancer Potential

Emerging studies suggest that compounds with similar structures to this compound exhibit anticancer properties. The mechanism involves the modulation of signaling pathways that control cell proliferation and apoptosis. Some studies have shown promising results in vitro against various cancer cell lines, indicating a potential for further development as an anticancer agent .

Case Study 1: PDE10 Inhibition in Schizophrenia

A study published in Neuropsychopharmacology examined the effects of PDE10 inhibitors on cognitive functions in patients with schizophrenia. The results indicated significant improvements in cognitive performance and a reduction in negative symptoms, suggesting that this compound could be a viable treatment option .

Case Study 2: Neuroprotection in Huntington's Disease

In preclinical trials reported in Journal of Neuroscience, researchers investigated the neuroprotective effects of PDE10 inhibitors on models of Huntington's disease. The findings demonstrated reduced neuronal loss and improved motor functions, highlighting the compound's potential therapeutic benefits .

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dichlorophenyl)(3-(pyridin-2-ylamino)azetidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (3,4-Dichlorophenyl)(3-(pyrimidin-4-ylamino)azetidin-1-yl)methanone: Similar structure but with the pyrimidine ring attached at a different position.

Uniqueness

(3,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(3,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

  • Molecular Formula : C₁₄H₁₂Cl₂N₄O
  • Molecular Weight : 323.2 g/mol
  • CAS Number : 2176069-89-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. In particular, it has been studied for its role as a phosphodiesterase 10A (PDE10A) inhibitor, which is significant in the treatment of neurological disorders.

Antimicrobial Activity

Research indicates that derivatives of azetidinones exhibit considerable antibacterial properties. In a study focused on similar compounds, it was found that certain azetidinone derivatives displayed potent activity against various bacterial strains, suggesting that this compound may also possess similar antimicrobial effects .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. In silico docking studies have shown that related compounds can effectively bind to cancer-related targets, indicating a possible mechanism for inhibiting tumor growth .

Case Studies

  • Study on PDE10A Inhibition :
    A patent describes the synthesis and evaluation of azetidine derivatives as PDE10A inhibitors. These compounds demonstrated significant efficacy in preclinical models for treating schizophrenia and other central nervous system disorders .
  • Antibacterial Screening :
    A series of azetidinone derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds with similar structural motifs to this compound showed strong binding affinity to bacterial transpeptidases, correlating with their antibacterial potency .

Data Tables

PropertyValue
Molecular FormulaC₁₄H₁₂Cl₂N₄O
Molecular Weight323.2 g/mol
CAS Number2176069-89-7
Target EnzymePDE10A
Antibacterial ActivityYes
Anticancer ActivityPotentially Active

Q & A

Q. What are the key considerations for synthesizing (3,4-Dichlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone with high purity?

  • Methodological Answer: Synthesis requires strict control of reaction conditions:
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) are often used to stabilize intermediates and improve yields .
  • Temperature: Stepwise heating (e.g., 60–80°C for condensation, 0–5°C for acyl chloride reactions) minimizes side products .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures purity >95% .
  • Monitoring: TLC or HPLC at intermediate stages confirms reaction progress .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer: A combination of techniques is required:
  • NMR Spectroscopy: 1^1H/13^13C NMR identifies proton environments and confirms azetidine-pyrimidine connectivity .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS with <2 ppm error) .
  • HPLC-PDA: Assesses purity (>98%) and detects trace impurities .
  • X-ray Crystallography: Resolves stereochemistry of the azetidine ring, if crystallizable .

Q. What are the critical physicochemical properties of this compound for in vitro studies?

  • Methodological Answer: Key properties include:
PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₃Cl₂N₃O
Molecular Weight364.2 g/mol
SolubilityDMSO (>50 mg/mL); aqueous buffers (<0.1 mg/mL)
LogP (Predicted)~3.2 (Moderate lipophilicity)

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer:
  • Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase assays) and positive controls (e.g., staurosporine) .
  • Dose-Response Curves: Test 10 concentrations (1 nM–100 µM) with triplicates to calculate accurate IC₅₀ values .
  • Data Normalization: Include vehicle controls and normalize to baseline activity to reduce batch variability .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. What strategies are recommended for optimizing the azetidine-pyrimidine scaffold to enhance target selectivity in kinase inhibition studies?

  • Methodological Answer:
  • Substituent Modification: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the pyrimidine to improve ATP-binding pocket interactions .
  • Computational Docking: Use Schrödinger Suite or AutoDock Vina to predict binding modes against kinases (e.g., JAK2 vs. EGFR) .
  • Selectivity Screening: Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Proteolysis-Targeting Chimeras (PROTACs): Link the scaffold to E3 ligase ligands for targeted degradation .

Q. How should researchers approach structure-activity relationship (SAR) studies for derivatives to elucidate critical pharmacophores?

  • Methodological Answer:
  • Systematic Substitution: Vary substituents on the dichlorophenyl ring (e.g., -OCH₃, -CN) and azetidine nitrogen (e.g., alkylation) .
  • Biological Assays: Test derivatives in parallel for IC₅₀ (kinase inhibition) and cytotoxicity (MTT assay in HepG2 cells) .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate structural features with activity .
  • Crystallography: Solve co-crystal structures with target kinases to validate binding hypotheses .

Operational and Safety Considerations

Q. What are the recommended storage conditions to maintain the compound’s stability during long-term research use?

  • Methodological Answer:
  • Storage: -20°C in amber vials under argon to prevent oxidation and hydrolysis .
  • Stability Monitoring: Quarterly HPLC analysis detects degradation (e.g., azetidine ring opening) .
  • Handling: Use glove boxes for hygroscopic intermediates and PPE (nitrile gloves, goggles) during synthesis .

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